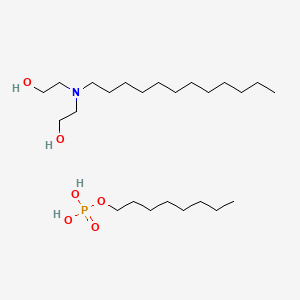
Lauryldiethanolamine octylphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauryldiethanolamine octylphosphate is a chemical compound with the molecular formula C24H54NO6P . It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound is a combination of lauryldiethanolamine and octylphosphate, which contributes to its unique chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lauryldiethanolamine octylphosphate typically involves the reaction of lauryldiethanolamine with octylphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Lauryldiethanolamine: Lauryldiethanolamine is synthesized by reacting lauryl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Reaction with Octylphosphoric Acid: The prepared lauryldiethanolamine is then reacted with octylphosphoric acid. This reaction is typically carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Lauryldiethanolamine octylphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while reduction reactions may produce amine derivatives.
科学的研究の応用
Lauryldiethanolamine octylphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties
作用機序
The mechanism of action of lauryldiethanolamine octylphosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micelles that facilitate the transport of bioactive molecules .
類似化合物との比較
Lauryldiethanolamine octylphosphate can be compared with other similar compounds such as:
Lauryldiethanolamine: Similar in structure but lacks the phosphate group, which imparts unique surfactant properties to this compound.
Octylphosphoric Acid: Contains the phosphate group but lacks the amine functionality, making it less effective as a surfactant.
Lauryl Phosphate: Similar in having the lauryl group and phosphate group but lacks the diethanolamine moiety, which contributes to the unique properties of this compound
These comparisons highlight the uniqueness of this compound in terms of its combined surfactant properties and chemical reactivity.
特性
CAS番号 |
125091-04-5 |
|---|---|
分子式 |
C24H54NO6P |
分子量 |
483.7 g/mol |
IUPAC名 |
2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |
InChIキー |
YFWQPSUBPWTQGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


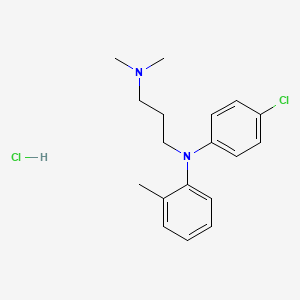
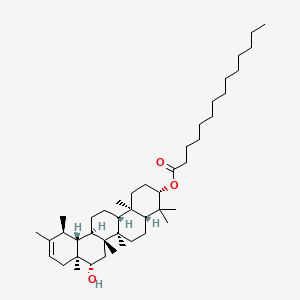
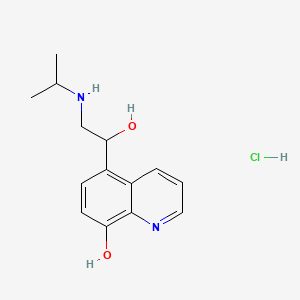
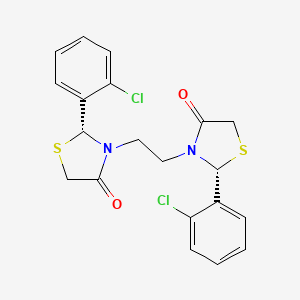
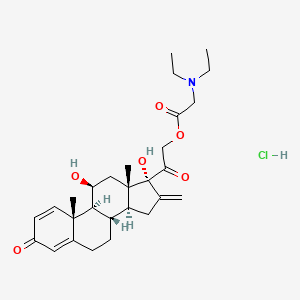
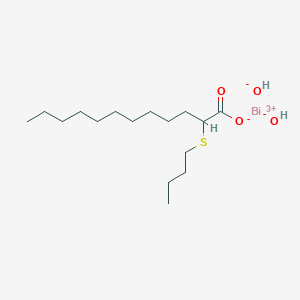

![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
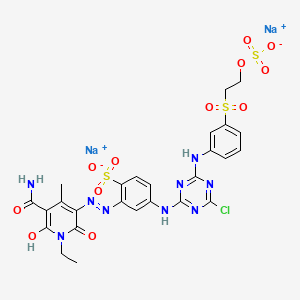
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)
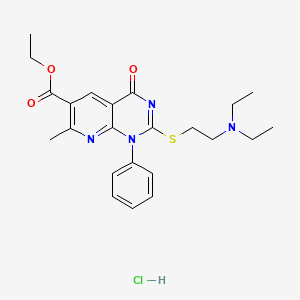
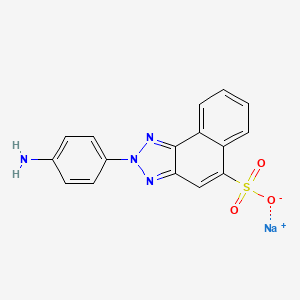
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
